4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound notable for its multifaceted applications in the fields of chemistry, biology, and medicine. This compound boasts a unique structure incorporating several functional groups that contribute to its versatile reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic synthesis. Commonly, it begins with the preparation of the benzofuran and pyrrolidinyl intermediates, which are then subjected to various coupling reactions, such as Suzuki or Stille couplings. These steps are generally followed by the formation of the oxadiazole ring via cyclization reactions. Solvents like dichloromethane, reagents like palladium catalysts, and specific temperatures and pH levels are often crucial for these reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to increase yield and purity. Techniques like high-pressure liquid chromatography (HPLC) are frequently employed for purification. Automation and continuous flow reactors are increasingly used to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: It can be oxidized to introduce more sulfonyl or fluoro groups or reduced to alter its electronic properties.
Substitution Reactions: Electrophilic and nucleophilic substitutions are common, modifying the pyridine or benzofuran rings.
Cyclization Reactions: The formation of additional rings or complex structures can be achieved through cyclization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenating agents like bromine or iodine, nucleophiles like amines or thiols.
Major Products:
Variously substituted benzofuran or pyrrolidinyl derivatives.
Different oxadiazole ring structures.
Scientific Research Applications
In Chemistry: The compound is used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
In Biology: It's employed in biochemical assays to understand enzyme interactions and to probe cellular pathways.
In Medicine: Its derivatives are researched for potential pharmaceutical applications, including anti-inflammatory and anticancer activities.
In Industry: It finds use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
Compared to other compounds with benzofuran or pyrrolidinyl cores, 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of functional groups, making it more versatile in reactivity and applications.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran derivatives.
Pyrrolidinyl-1,2,4-oxadiazoles.
Fluorinated organic compounds with sulfonyl groups.
This compound is like a chameleon—adaptable and multi-purpose. Its synthesis, reactivity, and applications span across diverse scientific and industrial fields, showcasing its impressive versatility. What's your particular interest in this compound?
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c20-14-10-16(19-22-18(23-28-19)12-3-6-21-7-4-12)24(11-14)29(25,26)15-1-2-17-13(9-15)5-8-27-17/h1-4,6-7,9,14,16H,5,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDYIZRPLHYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(CC3C4=NC(=NO4)C5=CC=NC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111213 | |
Record name | Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-46-2 | |
Record name | Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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